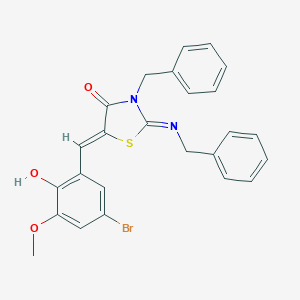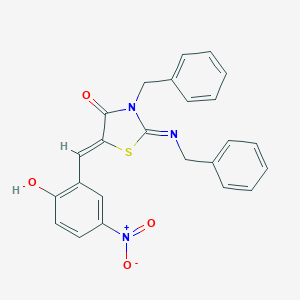![molecular formula C31H28N2O4S B302497 7-(2,5-dimethoxyphenyl)-10-(4-ethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302497.png)
7-(2,5-dimethoxyphenyl)-10-(4-ethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,5-dimethoxyphenyl)-10-(4-ethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one, commonly known as DMEMB, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. DMEMB belongs to the class of benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-ones, which have shown promising results in various biomedical applications.
Wirkmechanismus
The mechanism of action of DMEMB is not fully understood, but it is thought to work by inhibiting various signaling pathways involved in cancer cell growth and inflammation. DMEMB has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
DMEMB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. DMEMB has also been shown to have antioxidant effects and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMEMB is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be controlled. This makes it ideal for use in lab experiments. However, one limitation of DMEMB is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research of DMEMB. One direction is to further understand its mechanism of action and optimize its therapeutic potential. Another direction is to study its effects on other diseases and conditions, such as cardiovascular disease and diabetes. In addition, the development of DMEMB derivatives may lead to the discovery of more potent and selective compounds for therapeutic use.
Synthesemethoden
DMEMB can be synthesized using a multistep process, which involves the reaction of 2,5-dimethoxyaniline with ethyl 4-bromobenzoate to form 2,5-dimethoxy-N-ethylbenzamide. This intermediate is then reacted with 2-mercaptobenzoic acid to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with 4-ethoxybenzaldehyde to form DMEMB.
Wissenschaftliche Forschungsanwendungen
DMEMB has been extensively studied for its potential as a therapeutic agent in various biomedical applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. DMEMB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. In addition, DMEMB has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
7-(2,5-dimethoxyphenyl)-10-(4-ethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one |
|---|---|
Molekularformel |
C31H28N2O4S |
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
(14E)-11-(2,5-dimethoxyphenyl)-14-[(4-ethoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C31H28N2O4S/c1-4-37-21-12-9-19(10-13-21)17-27-30(34)33-29(25-18-22(35-2)14-16-26(25)36-3)24-15-11-20-7-5-6-8-23(20)28(24)32-31(33)38-27/h5-10,12-14,16-18,29H,4,11,15H2,1-3H3/b27-17+ |
InChI-Schlüssel |
RIBSFNYSIVNNTB-WPWMEQJKSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=C(C=CC(=C6)OC)OC |
SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=C(C=CC(=C6)OC)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=C(C=CC(=C6)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-amino-1H-tetraazol-1-yl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}amine](/img/structure/B302414.png)
![2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B302416.png)
![ethyl 2-[(5-{2,5-dichloro-4-nitrophenyl}-2-furyl)methylene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302419.png)
![ethyl 5-(4-fluorophenyl)-2-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302420.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302423.png)
![ethyl 2-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302424.png)
![ethyl 2-{3-bromo-4-hydroxy-5-nitrobenzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302425.png)
![3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B302426.png)


![4-[Bis(6-hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302430.png)
![4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302431.png)
![5-[(4-bromophenyl)(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-6-hydroxypyrimidine-2,4(1H,3H)-dione](/img/structure/B302432.png)
![N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide](/img/structure/B302436.png)